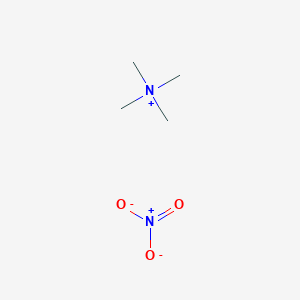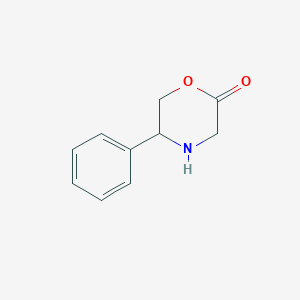
5-Phenylmorpholin-2-one
Overview
Description
5-Phenylmorpholin-2-one, also known as ®-5-Phenylmorpholin-2-one hydrochloride, is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 213.66 . This compound is often used in research and development .
Synthesis Analysis
The synthesis of 5-Phenylmorpholin-2-one involves diastereoselective Mannich-type reactions of aldehydes, 2-furylboronic acid, and the chiral amine template . The adducts from these reactions have been used in the synthesis of a series of enantiomerically pure D-α-amino acids .Molecular Structure Analysis
The crystal structure of N-propynoyl-(5R)-5-phenylmorpholin-2-one, a derivative of 5-Phenylmorpholin-2-one, has been studied . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10-6-11-9 (7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m0./s1 .Chemical Reactions Analysis
Iminium ions derived from 5-Phenylmorpholin-2-one undergo diastereoselective Strecker reactions using copper (I) cyanide and anhydrous hydrochloric acid . The major adducts from these reactions may be degraded to D-α-amino acids .Physical And Chemical Properties Analysis
5-Phenylmorpholin-2-one is a solid compound . It has a molecular weight of 213.66 and its linear formula is C10H11NO2 .Scientific Research Applications
1. Cycloaddition Chemistry
5-Phenylmorpholin-2-one has been studied for its reactivity in cycloaddition chemistry. Chen, Gan, and Harwood (2008) found that N-Propynoyl and N-Propenoyl derivatives of 5-Phenylmorpholin-2-one undergo cycloaddition with aromatic azides. This results in the formation of triazoles and diastereoisomerically pure aziridines, indicating potential applications in synthetic chemistry (Chen, Gan, & Harwood, 2008).
2. Anticancer and DNA Binding Agents
Gupta et al. (2016) explored derivatives of 5-Phenylmorpholin-2-one in the context of anticancer, antibacterial, and DNA binding applications. They conducted eco-sustainable synthesis of these derivatives and found certain compounds to exhibit greater anticancer and antibacterial potency than standard reference compounds, along with a strong DNA binding capacity (Gupta et al., 2016).
3. Apoptosis Induction in Cancer Treatment
Research by Cai, Drewe, and Kasibhatla (2006) on apoptosis inducers revealed the potential of 5-Phenylmorpholin-2-one derivatives in anticancer drug research. They identified small molecules, including N-phenyl nicotinamides and others, as apoptosis inducers, which were further investigated for their anticancer activity (Cai, Drewe, & Kasibhatla, 2006).
4. DNA Binding and Antimicrobial Activities
Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole or formazan moieties. These compounds demonstrated promising antimicrobial and anti-cancer activities, along with DNA binding capabilities, suggesting their potential use in pharmaceutical applications (Farghaly et al., 2020).
5. Antidepressant Activity
Xiao Xin (2007) studied the antidepressant activity of 2-Aryl-3-methyl-5-phenylmorpholine Hydrochloride, indicating potential application in the treatment of depression (Xiao Xin, 2007).
Mechanism of Action
Future Directions
Nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates . Therefore, the future directions for 5-Phenylmorpholin-2-one could involve its use in the synthesis of biologically active substances and as a substrate for functionalized polymers .
properties
IUPAC Name |
5-phenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575739 | |
| Record name | 5-Phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134872-85-8 | |
| Record name | 5-Phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




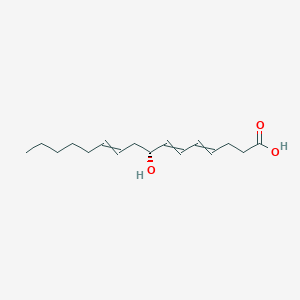
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
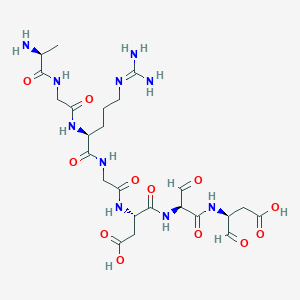

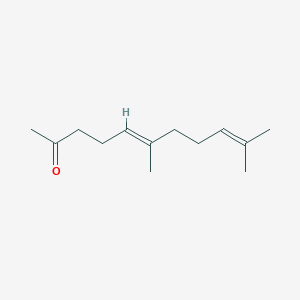
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)

